Product packaging for 2-Isopropyl-1,3,6,2-dioxazaborocane(Cat. No.:CAS No. 119246-82-1)

2-Isopropyl-1,3,6,2-dioxazaborocane

Cat. No.: B169438
CAS No.: 119246-82-1
M. Wt: 157.02 g/mol
InChI Key: ZUDZAAOFXMKZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropyl-1,3,6,2-dioxazaborocane (CAS 119246-82-1) is a boron-containing heterocyclic compound with the molecular formula C7H16BNO2 and a molecular weight of 157.02 . This organoborane is part of a class of cyclic boron esters that are highly valued in organic synthesis as versatile intermediates and reagents . Dioxazaborocanes serve as key precursors and intermediates in the synthesis of more complex molecules, particularly in the preparation of α-alkoxy boronic esters . These structures are instrumental in homologation reactions and stereoselective synthesis, enabling the installation of chiral centers in complex targets like natural products . The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . Safety Information: This product is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal protocols. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16BNO2 B169438 2-Isopropyl-1,3,6,2-dioxazaborocane CAS No. 119246-82-1

Properties

IUPAC Name

2-propan-2-yl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO2/c1-7(2)8-10-5-3-9-4-6-11-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZAAOFXMKZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559828
Record name 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119246-82-1
Record name 2-(Propan-2-yl)-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Isopropyl 1,3,6,2 Dioxazaborocane and Analogues

Condensation Reactions in Dioxazaborocane Synthesis

The principal method for synthesizing dioxazaborocanes, including 2-Isopropyl-1,3,6,2-dioxazaborocane, is through the condensation reaction of a boronic acid with a diethanolamine (B148213) derivative. researchgate.netrsc.orgebsco.comwikipedia.org This reaction involves the formation of a more complex molecule from simpler reactants, typically with the elimination of a small molecule like water. ebsco.comwikipedia.org

Optimization of Boronic Acid and Dialkanolamine Condensation

The condensation reaction between a boronic acid and a dialkanolamine is an equilibrium process. researchgate.net Research has shown that the stability of the resulting dioxazaborocane is influenced by the pH of the solution and the pKa values of the reacting species. researchgate.net Optimal stability is often achieved when the pKa values of the specific diethanolamine and boronic acid used are closely matched. researchgate.net For instance, the reaction of various boronic acids with diethanolamine units inherent in amine-cured epoxy polymers has been explored to modify the polymer properties. researchgate.net

The efficiency of the condensation can be influenced by the choice of reagents and reaction conditions. For example, in the synthesis of related heterocyclic boronates, the use of a base like DBU in acetonitrile (B52724) has been found to be effective. nih.gov Furthermore, cooperative catalysis, such as the use of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), has been shown to effectively promote amide condensation, a related type of dehydration reaction, under azeotropic reflux conditions. rsc.orgnih.gov

Table 1: Factors Influencing Boronic Acid and Dialkanolamine Condensation
FactorDescriptionResearch Finding
pH The acidity or basicity of the reaction medium.The stability of the resulting dioxazaborocane exhibits a bell-shaped dependence on pH. researchgate.net
pKa Matching The proximity of the acid dissociation constants of the boronic acid and the diethanolamine.Closer pKa values between the reactants lead to a more stable dioxazaborocane product. researchgate.net
Catalyst A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.Cooperative catalysis with arylboronic acid and DMAPO has been shown to be effective for related condensation reactions. rsc.orgnih.gov
Base A substance that can accept protons.The use of DBU in acetonitrile has been found to be effective in the synthesis of similar heterocyclic boronates. nih.gov

Role of Anhydrous Conditions and Nitrogen Atmosphere in Synthesis

The synthesis of dioxazaborocanes and related organoboron compounds often necessitates the use of anhydrous (water-free) conditions and an inert atmosphere, such as nitrogen or argon. dur.ac.ukcollectionscanada.gc.ca This is crucial because many of the reagents, particularly organometallic intermediates like Grignard reagents or organolithium species used in some synthetic routes, are highly reactive towards water and oxygen. google.comjyu.fi The presence of moisture can lead to the hydrolysis of the boronic esters or the quenching of the organometallic reagents, resulting in lower yields and the formation of byproducts. jyu.fi For instance, in the synthesis of tantalum and zirconium metallocavitands involving boronate ligands, rigorously anhydrous conditions and a nitrogen atmosphere were employed using standard glovebox and Schlenk techniques. collectionscanada.gc.ca Similarly, the synthesis of certain pyridazinylboronic esters showed that while anhydrous conditions did not completely suppress competitive protodeboronation, they are a standard precaution in such reactions. dur.ac.uk

Alternative Synthetic Routes and Their Mechanistic Underpinnings

Beyond direct condensation, other synthetic strategies have been developed to access dioxazaborocanes and their analogs, often leveraging different reaction mechanisms to introduce the dioxazaborocane moiety or to construct the heterocyclic core.

Nucleophilic Substitution and Transesterification Approaches

Nucleophilic acyl substitution is a fundamental reaction type where a nucleophile displaces a leaving group on an acyl compound. masterorganicchemistry.comlibretexts.org This principle can be applied to the synthesis of dioxazaborocanes. Transesterification, a specific type of nucleophilic acyl substitution, involves the conversion of one ester to another. masterorganicchemistry.comlibretexts.org Dioxazaborocanes can be synthesized via the transesterification of other boronic esters, such as pinacol (B44631) esters, with diethanolamine. researchgate.net This method is advantageous as it can be "telescoped" from a solution of a boronic acid or another boronic ester, offering a versatile entry point from various reaction types. researchgate.net

The dioxazaborocane moiety has demonstrated stability under various reaction conditions, including the nucleophilic substitution of a halogen by an amine. electronicsandbooks.com This robustness allows for the incorporation of the dioxazaborocane unit into molecules that can undergo further functionalization.

Chemo-selective and Latent Reactive Sequences in Polymer Precursor Synthesis

The concept of chemo-selective and latent reactive sequences has been applied in the synthesis of polymer precursors incorporating dioxazaborocane functionalities. researchgate.net This strategy involves a "one-pot" synthesis where different reactive groups are selectively addressed in a specific order. For example, this approach has been hypothesized for the creation of epoxy-amine polymers with latent crosslinking capabilities through diboronic esters, leading to the formation of epoxy-amine-dioxazaborocane thermosets. researchgate.netrsc.org The dioxazaborocane functional groups in these systems are capable of undergoing reversible bond exchange with neighboring β-amino diol functionalities, which is an attractive feature for developing high-performance dynamic thermosets from readily available starting materials. researchgate.netrsc.org This latent reactivity allows for the initial formation of a polymer backbone, followed by a subsequent crosslinking step upon a specific trigger, such as a change in temperature. rsc.org

Purification Strategies for Enhanced Purity and Scalability

The purification of this compound and its analogs is a critical step to ensure high purity, which is often essential for their intended applications. The scalability of these purification methods is also a key consideration for industrial production.

Dioxazaborocanes are often crystalline solids, which facilitates their purification by recrystallization. acs.org This property is a significant advantage over many boronic acids, which can be difficult to handle and purify. acs.org The ability to isolate the dioxazaborocane as a stable, crystalline solid allows for accurate assaying and charging in subsequent reactions. acs.org For instance, in the large-scale synthesis of a pharmaceutical intermediate, the use of a crystalline diethanolamine boronic ester was preferred over the corresponding boronic acid due to its improved handling and assay accuracy. acs.org

For non-crystalline products or to remove specific impurities, chromatographic techniques are employed. Flash column chromatography is a common method used to purify dioxazaborocane derivatives. tdx.cat In some cases, specialized purification strategies are needed. For example, a "catch-and-release" protocol has been developed for MIDA boronates, which have an unusual affinity for silica (B1680970) gel, facilitating their separation. acs.orgresearchgate.net For large-scale production, crystallization is often the preferred method due to its cost-effectiveness and scalability. google.com The choice of solvent for crystallization is crucial; for example, a mixture of isopropanol (B130326) and n-heptane has been used to crystallize 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (B44825) with high purity. google.com

Table 2: Purification Strategies for Dioxazaborocanes
Purification MethodDescriptionApplicability
Recrystallization A technique used to purify chemical compounds. In a typical recrystallization procedure, a solid is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the desired compound to crystallize out of the solution, leaving impurities behind.Highly effective for crystalline dioxazaborocanes, enabling high purity and scalability. google.comacs.org
Flash Column Chromatography A purification technique that uses a column packed with a solid stationary phase and a liquid mobile phase to separate the components of a mixture.Used for the purification of various dioxazaborocane derivatives, particularly on a smaller scale. tdx.cat
Catch-and-Release on Silica Gel A specialized chromatographic method that exploits the specific affinity of certain compounds, like MIDA boronates, for the stationary phase.Effective for the purification of MIDA-protected boronic acids. acs.orgresearchgate.net

Complexation with Diethanolamine for Purification

The formation of a stable, crystalline complex with diethanolamine is a cornerstone technique for the purification of boronic acids. reddit.com This strategy is particularly effective because the resulting diethanolamine (DEA) boronic esters, also known as dioxazaborocanes or DABO boronates, are often free-flowing, crystalline solids that are stable to storage under air. nih.govnih.gov The process involves the reaction of a crude boronic acid or a boronic ester with diethanolamine. The strong interaction between the Lewis acidic boron atom and the tridentate diethanolamine ligand, which features both oxygen and nitrogen donors, leads to the formation of a stable, tetracoordinate boron center within an eight-membered ring structure. biotage.comacs.org

This complexation is a simple and efficient procedure that can be performed by stirring the boronic acid with diethanolamine in a suitable solvent at room temperature. nih.gov The inherent low solubility of the resulting DEA boronic esters in many common organic solvents, such as diethyl ether or mixtures containing heptane, facilitates their isolation via precipitation or crystallization. reddit.comsci-hub.segoogle.com This allows for the easy separation of the desired boronate from soluble impurities, including unreacted starting materials and by-products. reddit.com For instance, direct displacement of a pinacol group from a boronate ester can be achieved by treatment with diethanolamine in diethyl ether, causing the insoluble zwitterionic DEA complex to precipitate out of the solution. reddit.com

The robustness and scalability of this method have been demonstrated in various synthetic applications, including large-scale manufacturing processes. sci-hub.seresearchgate.net In one documented procedure, crude 2-(2-(benzyloxy)-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was treated with diethanolamine in 2-methyltetrahydrofuran. The resulting solid, 2-(2-(benzyloxy)-4-(methylsulfonyl)phenyl)-1,3,6,2-dioxazaborocane, was simply filtered off, washed, and dried to yield the pure product. acs.org A general procedure involves adding diethanolamine to a solution of the boronic acid precursor, allowing the complex to solidify, and then collecting it by filtration. rsc.org

Table 1: Examples of Purification via Diethanolamine (DEA) Complexation
Starting MaterialSolventConditionsOutcomeReference
Phenyl boronic acidDiethyl ether (Et2O)Stirred at room temperature for 6 hProduct collected by filtration as a white powder (97% yield) nottingham.ac.uk
Crude boronic acidDiethyl ether (Et2O)Not specifiedCrystalline adduct crashes out of ether reddit.com
Alkyl B(pin)Diethyl ether (Et2O)Room temperature, overnightInsoluble alkyl-B(DEA) zwitterion crashes out reddit.com
2-bromo-1-alkoxy-4-(alkylsulfonyl) phenols (after borylation)Tetrahydrofuran (THF)Stirred at room temperature for 1 hCrude diethanolamine complexes obtained as pale yellow or white solids after filtration rsc.org
Crude 2-(2-(benzyloxy)-4-(methylsulfonyl)phenyl) boronic acid pinacol ester2-Methyltetrahydrofuran (2-MeTHF)Stirred overnight at room temperatureThe formed solid was filtered off and washed to give the pure dioxazaborocane acs.org

Chromatographic and Crystallization Techniques

Beyond the initial complexation, standard purification techniques such as chromatography and crystallization are essential for obtaining highly pure this compound and its analogues. The choice of method depends on the nature of the impurities and the polarity of the target compound.

Chromatographic Methods

Boronic acid derivatives like MIDA boronates, which share stability characteristics with DEA boronates, are universally compatible with silica gel chromatography. nih.gov This makes it a versatile tool for purification.

Flash Chromatography: Automated flash chromatography has been successfully used to purify MIDA boronates. A common strategy involves using a non-polar eluent like diethyl ether to wash away non-polar by-products and excess reactants, followed by a more polar eluent like ethyl acetate (B1210297) to elute the desired boronate product. fudan.edu.cn For non-polar MIDA boronates, a simple hexanes/ethyl acetate eluent system is effective. nih.gov

Eluent Systems: For more challenging separations, such as those involving diastereomeric mixtures of MIDA boronates, a ternary eluent system of hexanes, ethyl acetate, and up to 10% methanol (B129727) can provide the necessary resolution. nih.gov While dichloromethane/methanol is useful for thin-layer chromatography (TLC) analysis, it is generally avoided for preparative column chromatography as it can cause some decomposition of the MIDA boronates. nih.gov For some boronate esters, neutral alumina (B75360) has been used as the stationary phase with elution in hexane. researchgate.net

Table 2: Chromatographic Purification Conditions for Boronate Esters
Compound TypeStationary PhaseMobile Phase (Eluent)NotesReference
MIDA BoronatesSilica GelEt2O then Ethyl AcetateAutomated flash chromatography; Et2O removes by-products, product elutes with ethyl acetate. fudan.edu.cn
Non-polar MIDA BoronatesSilica GelHexanes/Ethyl AcetateEffective standard eluent. nih.gov
Diastereomeric MIDA BoronatesSilica GelHexanes/Ethyl Acetate/Methanol (up to 10%)Ternary system for resolving compounds of similar polarity. nih.gov
Boronate EsterNeutral AluminaHexaneProduct eluted in pure hexane. researchgate.net
Aryl Boronic Acids (low polarity)Silica GelAcetone as an eluent componentGood for low to mild polar acids. researchgate.net

Crystallization and Recrystallization

Crystallization is a highly effective method for purifying DEA and MIDA boronates, which are often crystalline solids. nih.govnih.gov

Anti-Solvent Crystallization: A generally effective strategy involves dissolving the crude boronate in a minimum volume of a good solvent (e.g., acetone) at room temperature, followed by the slow addition of a poor solvent (e.g., diethyl ether) until the solution becomes cloudy. Crystals typically begin to form within minutes. nih.gov Another example uses isopropanol as the solvent and n-heptane as the anti-solvent to induce crystallization. google.com

Recrystallization from a Single Solvent: Recrystallization from hot solvents is also a common practice. Solvents such as hot ethanol (B145695) or even hot water have been used successfully for purifying aryl boronic acids. reddit.com

Trituration: This technique involves washing the crude solid product with a solvent in which it is poorly soluble. For example, crude diethanolamine complexes can be purified by trituration with ethyl acetate to remove excess, highly soluble diethanolamine. rsc.org Similarly, triturating a crude product with ether can yield the purified solid. google.com

Table 3: Crystallization and Recrystallization Techniques
TechniqueSolvent(s)ProcedureCompound TypeReference
Anti-Solvent CrystallizationAcetone / Diethyl etherDissolve in minimum acetone, add Et2O until cloudy.MIDA Boronates nih.gov
Anti-Solvent CrystallizationIsopropanol / n-HeptaneDissolve in isopropanol, add n-heptane to induce crystallization.2-(1,3,2-dioxaborinane-2-yl)benzonitrile google.com
RecrystallizationEthanolRecrystallization from hot ethanol.Aryl Boronic Acids reddit.com
RecrystallizationBenzene, Dichloroethane, or Ethyl AcetateStandard recrystallization.Boronic Acids researchgate.net
TriturationEthyl AcetateWash solid with EtOAc to remove excess diethanolamine.Diethanolamine Complexes rsc.org
TriturationDiethyl etherWash crude with ether, filter off solid.6-Methyl-2-(((1S,2S)-2-methylcyclopropyl)-1,3,6,2-dioxazaborocane-4,8-dione google.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Isopropyl 1,3,6,2 Dioxazaborocane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2-Isopropyl-1,3,6,2-dioxazaborocane, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of the constituent nuclei.

¹H and ¹³C NMR Chemical Shift Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the hydrocarbon framework of the molecule. The signals corresponding to the isopropyl group and the eight-membered dioxazaborocane ring can be predicted based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the isopropyl moiety and the ethylene (B1197577) units of the heterocyclic ring. The methine proton (-CH-) of the isopropyl group would appear as a multiplet, coupled to the six equivalent methyl protons (-CH₃), which would present as a doublet. The protons on the ring's carbon atoms (-O-CH₂-CH₂-N-) are diastereotopic and would likely appear as complex multiplets due to coupling with each other and the adjacent nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing three distinct signals for the isopropyl group (one methine and one methyl carbon environment) and two signals for the ring carbons, corresponding to the C-O and C-N environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Isopropyl -CH(CH₃)₂~1.8 - 2.2 (septet)~25 - 30
Isopropyl -CH(CH₃)₂~0.9 - 1.1 (doublet)~17 - 20
Ring -O-CH₂-~3.8 - 4.2 (multiplet)~60 - 65
Ring -N-CH₂-~2.9 - 3.3 (multiplet)~48 - 52

¹¹B NMR for Boron Environment Elucidation

¹¹B NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For this compound, the boron atom is tetracoordinate, being bonded to two oxygen atoms, one nitrogen atom (via a dative bond), and one carbon atom of the isopropyl group. This tetrahedral geometry results in a characteristic upfield chemical shift compared to trigonal boron compounds. Based on data for similar tetracoordinate boronate esters, the ¹¹B NMR signal is expected to appear in the range of δ 5 to 15 ppm. This single, relatively sharp signal would confirm the formation of the cyclic, intramolecularly coordinated structure.

Multi-temperature NMR Studies for Conformational Dynamics

Eight-membered rings, such as the dioxazaborocane system, are known to be conformationally flexible, capable of existing in various twist-boat and chair-like conformations. Multi-temperature NMR studies are instrumental in investigating these dynamic processes, such as ring inversion. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and eventual splitting of signals as the temperature is lowered. This decoalescence allows for the calculation of the energy barriers associated with the conformational interchange. While specific multi-temperature NMR studies on this compound have not been reported, this technique would be the definitive method to characterize its conformational landscape and the kinetics of its dynamic equilibria in solution. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₇H₁₆BNO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass, which would be confirmed by HRMS, provides definitive evidence for the compound's identity.

Table 2: Calculated Exact Mass for this compound
Molecular FormulaIsotopesCalculated Monoisotopic Mass (Da)
C₇H₁₆BNO₂¹²C₇¹H₁₆¹¹B¹⁴N¹⁶O₂157.1274

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Table 3: Predicted Infrared (IR) Absorption Frequencies
Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (if present as impurity/precursor)3300 - 3500 (broad)
C-H Stretch (aliphatic)2850 - 2960
C-H Bend1370 - 1470
B-O Stretch1310 - 1380
C-O Stretch1050 - 1150
C-N Stretch1020 - 1220

Characterization of B-O and B-N Stretching Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the characteristic bond vibrations within a molecule. For this compound, these methods would allow for the direct probing of the B-O and B-N bonds that define its heterocyclic structure.

The assignment of the B-N dative bond stretching frequency has historically been a subject of debate, with a range of assignments reported in the literature. olemiss.edu However, modern computational methods combined with experimental data from Raman spectroscopy have proven effective in accurately identifying this vibration. olemiss.eduolemiss.edu The B-N stretching mode is often found in the fingerprint region of the spectrum and its exact position can be influenced by the molecular structure and substituent groups. olemiss.eduolemiss.edu

For related boron-nitrogen compounds, the B-N stretching vibrations have been identified in a broad range of wavenumbers. For instance, in ammonia (B1221849) borane, B-N stretching modes are observed and show a significant increase in frequency with applied pressure. researchgate.net In other complex molecules, the B-N stretching motion has been identified and characterized through a combination of spectroscopic methods and electronic structure calculations. olemiss.edu

The B-O stretching vibrations are typically strong in the IR spectrum and appear in the 1300-1500 cm⁻¹ region for various organoboron compounds. The precise frequencies would depend on the coordination of the boron atom and the ring strain within the 1,3,6,2-dioxazaborocane system.

Table 1: Expected Vibrational Frequencies for Key Bonds in this compound based on Analogous Compounds.
BondVibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
B-N (Dative)Stretching900 - 1200Raman, IR
B-OAsymmetric Stretching1300 - 1500IR

X-ray Crystallography for Solid-State Structural Determination

A key structural feature of this compound is the dative bond between the nitrogen and boron atoms. The length of this B-N bond is a critical parameter for understanding the strength and nature of this interaction. In similar compounds, B-N dative bond lengths can vary significantly. For example, a dative σ-bond distance was determined to be approximately 1.64-1.65 Å in one boron-nitrogen compound. rsc.org In a study of 1,8,10,9-triazaboradecalin, the mean B-N bond length was found to be 1.421 Å. rsc.org Theoretical studies have also shown that when a functional group is attached to the boron atom, the B-N bond tends to be weaker and longer. nih.gov

The coordination polyhedron around the boron atom is expected to be distorted tetrahedral, given its bonding to two oxygen atoms, one nitrogen atom, and the isopropyl group. X-ray crystallography would precisely define the geometry of this coordination sphere.

Table 2: Typical Boron-Nitrogen Dative Bond Lengths in Related Heterocyclic Compounds.
Compound ClassTypical B-N Dative Bond Length (Å)
Aminoboranes1.60 - 1.66
Triazaboradecalins~1.42
General Organoboron Compounds1.54 - 1.70

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing and potentially different molecular conformations.

Conformational analysis of the eight-membered dioxazaborocane ring is crucial for understanding its steric and electronic properties. Studies on related six-membered 1,3,2-dioxaborinanes have revealed that the ring can adopt "sofa" conformations. researchgate.net It is plausible that the larger, more flexible eight-membered ring of this compound would also adopt a specific low-energy conformation, such as a boat-chair or twist-boat, to minimize steric strain. Solid-state conformational studies via X-ray crystallography would definitively establish this preferred arrangement.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS would be particularly useful for analyzing the chemical environments of the boron, nitrogen, and oxygen atoms. The binding energy of the core electrons is sensitive to the oxidation state and local bonding environment.

The boron 1s (B 1s) peak would provide insight into the boron's chemical state. The B 1s binding energy for a B-N bond is typically observed around 190.8 eV, while for a B-O bond, it is found at higher binding energies, approximately 192.0 eV to 193.5 eV. harwellxps.guru The presence of both B-N and B-O bonds in the molecule would likely result in a broadened or complex B 1s spectrum that could be deconvoluted to identify the different contributions.

Similarly, the nitrogen 1s (N 1s) spectrum would be indicative of the dative bond to boron. The N 1s binding energy for an N-B bond typically appears in the range of 398.1 to 399.0 eV. researchgate.net By monitoring changes in the B 1s and N 1s binding energies under different conditions (e.g., heating or exposure to other chemicals), XPS could potentially be used to study the stability and cleavage of the N-B dative bond. A cleavage of this bond would be expected to shift the N 1s and B 1s peaks to binding energies characteristic of non-bonded species.

Table 3: Typical XPS Binding Energies for Boron and Nitrogen in Various Chemical Environments.
Element (Core Level)Chemical BondTypical Binding Energy (eV)
Boron (B 1s)B-N~190.8
Boron (B 1s)B-O192.0 - 193.5
Nitrogen (N 1s)N-B (Dative)398.1 - 399.0

Reaction Mechanisms and Reactivity Profiles of 2 Isopropyl 1,3,6,2 Dioxazaborocane

Suzuki-Miyaura Cross-Coupling Reactions

2-Isopropyl-1,3,6,2-dioxazaborocane, a type of diethanolamine (B148213) (DEA) boronic ester, serves as a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgjyu.fi The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Boronic acids, while commonly used in Suzuki-Miyaura reactions, can be prone to decomposition and difficult to purify. wiley-vch.de this compound and other diethanolamine boronic esters offer a stable, crystalline, and solid alternative. wiley-vch.descispace.com The internal dative bond between the nitrogen atom of the diethanolamine backbone and the vacant p-orbital of the boron atom lends these compounds considerable stability. scispace.comresearchgate.net This intramolecular coordination protects the boronyl group from various transformations. wiley-vch.de

These dioxazaborocane adducts can be conveniently prepared in high yields, often precipitating from the reaction mixture, which facilitates their purification. wiley-vch.de In the Suzuki-Miyaura reaction, they function as boronic acid surrogates, releasing the active boronic acid or a related reactive species under the basic reaction conditions required for the catalytic cycle. rsc.org The use of such protected boronic acid derivatives is a common strategy in complex syntheses to ensure the stability and accurate delivery of the boronyl moiety. nih.gov

Table 1: Comparison of Boronic Acid and this compound as Reagents in Suzuki-Miyaura Coupling

FeatureBoronic AcidsThis compound
Physical State Often amorphous solids or oilsCrystalline solids wiley-vch.de
Stability Prone to dehydration and decomposition wiley-vch.deEnhanced stability due to internal B-N coordination scispace.comresearchgate.net
Purification Can be challengingOften purified by simple filtration/recrystallization wiley-vch.de
Reactivity Directly active in the catalytic cycleActs as a precursor to the active boron species rsc.org

Transmetalation: This is a critical step in the Suzuki-Miyaura catalytic cycle where the organic group (in this case, the isopropyl group) is transferred from the boron atom to the palladium(II) center. jyu.fi For this compound, the reaction conditions, particularly the presence of a base, are crucial. The base activates the boron species, increasing its nucleophilicity and facilitating the transfer of the isopropyl group. jyu.fi

The transmetalation process can proceed through different pathways. One proposed mechanism involves the formation of a tetracoordinate boronate species, which then reacts with the palladium complex. nih.gov The internal coordination in the dioxazaborocane ring can influence the rate and efficiency of this step. The conformational flexibility of the dioxazaborocane ring may play a role in exposing the reactive p-orbital of the boron atom for interaction with the palladium center. rsc.org Low-temperature NMR studies on related systems have identified intermediates with palladium-oxygen-boron linkages as pre-transmetalation species. libretexts.org

Reductive Elimination: Following transmetalation, the two organic groups (the isopropyl group from the boronate and the organic group from the organohalide) are bound to the palladium(II) center. Reductive elimination is the final step where a new carbon-carbon bond is formed between these two groups, and the palladium(0) catalyst is regenerated. libretexts.org This step requires the two eliminating ligands to be in a cis-position relative to each other on the palladium center. libretexts.org The rate of reductive elimination can be influenced by the steric bulk of the ligands on the palladium and the electronic nature of the coupling partners. libretexts.org

The reactivity of this compound in Suzuki-Miyaura coupling is governed by a combination of steric and electronic factors.

Steric Effects: The isopropyl group attached to the boron atom is a secondary alkyl group, which is sterically more demanding than a primary alkyl or an aryl group. This steric bulk can influence the rate of both transmetalation and reductive elimination. While significant steric hindrance can sometimes slow down the reaction, the appropriate choice of bulky phosphine (B1218219) ligands on the palladium catalyst can actually promote reductive elimination by relieving steric strain in the transition state. libretexts.orgrsc.org The development of catalysts for sterically demanding couplings, such as those involving secondary alkyl groups, is an active area of research. nih.gov

Electronic Effects: The electronic properties of the dioxazaborocane ring system and the palladium catalyst are critical. The nitrogen atom in the diethanolamine backbone donates electron density to the boron atom, which can influence its Lewis acidity. rsc.org This, in turn, affects the ease of formation of the active boronate species required for transmetalation. The phosphine ligands on the palladium catalyst also play a significant electronic role; electron-rich ligands can facilitate the initial oxidative addition step of the catalytic cycle. acs.org Conversely, the presence of heteroatoms, like the nitrogen in the dioxazaborocane ring, can potentially coordinate to the palladium catalyst, which in some cases can lead to catalyst deactivation. researchgate.net However, the design of modern catalyst systems often overcomes these challenges.

Oxidation and Reduction Reactions

Beyond its utility in cross-coupling, the boronyl group of this compound can undergo oxidation and reduction, transforming the isopropyl-boron bond into other functional groups.

Boronic acids and their esters are susceptible to oxidation, most commonly with basic hydrogen peroxide, to yield alcohols. wiley-vch.de The general mechanism for the oxidation of boronic esters with peroxides involves two key steps. First, the peroxide, in its deprotonated form (hydroperoxide anion), acts as a nucleophile and attacks the electron-deficient boron atom. This forms a tetracoordinate boronate-peroxide adduct. researchgate.netnih.gov

The second step is a 1,2-migration of the organic group (the isopropyl group in this instance) from the boron atom to the adjacent oxygen atom of the peroxide. nih.gov This migration is the rate-limiting step and results in the formation of a borate (B1201080) ester, which is then rapidly hydrolyzed under the aqueous reaction conditions to yield the corresponding alcohol (propan-2-ol) and boric acid. nih.gov The stability of boronic esters towards oxidation can be influenced by the electronic environment of the boron atom; electron-withdrawing groups can decrease the rate of oxidation. nih.gov While highly reactive oxidants like peroxynitrite can also oxidize boronates, hydrogen peroxide is a common and effective reagent for this transformation. nih.govnih.gov

Table 2: General Mechanism of Peroxide Oxidation of this compound

StepDescriptionIntermediate/Product
1. Nucleophilic Attack The hydroperoxide anion (HOO⁻) attacks the boron atom of the dioxazaborocane.Tetracoordinate boronate-peroxide adduct
2. 1,2-Migration The isopropyl group migrates from the boron to the adjacent oxygen atom.Borate ester intermediate
3. Hydrolysis The borate ester is hydrolyzed to yield the final products.Propan-2-ol and boric acid

The conversion of boronic esters to boron-containing alcohols is less common than their oxidation. However, pathways exist to transform the boronic ester functionality. One approach involves the cleavage of the ester groups to generate the boronic acid, which can then be a substrate for further reactions. For instance, diethanolamine boronic esters can be hydrolyzed under acidic conditions to yield the free boronic acid. rsc.org

A more direct reduction approach can be envisioned using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of pinacol (B44631) boronic esters with LiAlH₄ has been reported as a method to generate the corresponding boronic acid after hydrolysis. vt.edu In the context of producing a boron-containing alcohol, this suggests a pathway where the C-B bond is retained while the B-O bonds are cleaved and replaced with B-H bonds, which upon workup could yield a species that is a formal derivative of a boron-containing alcohol. Another synthetic strategy mentions the reduction of a boronate ester as a final step in the synthesis of a complex molecule, highlighting the compatibility of this functional group with certain reductive conditions. nih.gov The specific conditions required for the selective reduction of this compound to a stable boron-containing alcohol would depend on the desired product and the tolerance of other functional groups in the molecule.

Substitution Reactions

The boron center in this compound, being electron-deficient, is susceptible to nucleophilic attack. This allows for substitution reactions to occur at the boron atom. While the trivalent boron atom in boronic acids and their esters is an electrophilic center, the formation of the tetracoordinate boronate species within the dioxazaborocane structure, through the N→B dative bond, modulates this reactivity. researchgate.netresearchgate.net

One example of a substitution reaction involving a dioxazaborocane derivative is the bromine-lithium exchange. For instance, 2-(2'-bromophenyl)-6-butyl- nih.govsci-hub.senih.govnih.govdioxazaborocane can undergo a Br/Li exchange when treated with butyllithium (B86547) at low temperatures. researchgate.net The resulting ortho-lithiated intermediate is a potent nucleophile that can react with various electrophiles, leading to the synthesis of ortho-functionalized arylboronic acids. researchgate.net This demonstrates that the dioxazaborocane moiety can be stable under strongly basic conditions, allowing for transformations on other parts of the molecule while the boronic acid is protected.

Furthermore, the boron atom itself can be the site of nucleophilic substitution. The general reactivity of organoboron compounds includes nucleophilic substitution at the boron center, which can be facilitated by the activation of the boron-carbon or boron-oxygen bonds. nih.gov In the context of dioxazaborocanes, nucleophilic attack by species such as alkoxides can lead to the formation of anionic boronate species, which is a key step in exchange reactions. researchgate.net

Exchange Reactions with Boronic Acids and Other Dioxazaborocanes

A significant aspect of the reactivity of this compound is its participation in exchange reactions. These are particularly relevant in the field of dynamic covalent chemistry and the formation of adaptable network polymers. northumbria.ac.ukrsc.org Dioxazaborocane functional groups are known to undergo reversible bond exchange with adjacent β-amino diol functionalities. northumbria.ac.ukrsc.org This process involves the cleavage of the existing B-O bonds and the formation of new ones, leading to a rapid topological rearrangement of the molecular structure. northumbria.ac.uk

These exchange reactions are not limited to diols but can also occur with other boronic acids or other dioxazaborocane molecules. The exchange between different boronic ester linkages can be triggered by heat, without the need for a catalyst. sci-hub.senih.govacs.org This dynamic behavior is attributed to the reversible nature of the B-O bonds within the dioxazaborocane structure. acs.org

The stability of the N→B bond, and thus the reversibility of its cleavage, is influenced by several factors, including the substituents on the boron and nitrogen atoms, as well as the surrounding chemical environment, such as pH. nih.govresearchgate.net The strength of this dative bond can be tuned; for instance, matching the pKa values of the parent diethanolamine and boronic acid can lead to highly stable dioxazaborocanes under physiological conditions. nih.govresearchgate.net

The cleavage of the N→B bond is a key step in the hydrolysis and exchange reactions. In the presence of a nucleophile, such as an alkoxide, the boron atom can be attacked, leading to a monomeric boronate. researchgate.net This process can involve the breaking of a B-O bond, resulting in a boroxazolidine where the boron atom is still stabilized by the amine. researchgate.net The reversibility of this process allows for the dynamic nature of networks cross-linked by dioxazaborocane units. northumbria.ac.uk

Reactivity in Carbonylative Coupling Chemistry

This compound, as a member of the DABO boronates family, is a valuable reagent in transition metal-catalyzed cross-coupling reactions, particularly in carbonylative couplings. The palladium-catalyzed carbonylative Suzuki-Miyaura reaction is a powerful method for the synthesis of ketones, and DABO boronates have proven to be effective coupling partners. nih.govacs.org

These reactions typically involve the coupling of an aryl or vinyl halide with a boronic acid derivative in the presence of carbon monoxide and a palladium catalyst. The use of DABO boronates, such as the isopropyl derivative, offers advantages over free boronic acids, including enhanced stability and ease of handling. In these couplings, the DABO boronate serves as the source of the organoboron nucleophile that transmetalates to the palladium center.

A notable feature of using DABO boronates in carbonylative Suzuki-Miyaura reactions is the ability to perform these couplings under base-free conditions. nih.govacs.org This is advantageous as it allows for the presence of base-sensitive functional groups in the substrates. The reaction proceeds to give unsymmetrical ketones in good to excellent yields. nih.govacs.org The general applicability of DABO boronates in these reactions suggests that this compound would be a competent coupling partner for the synthesis of isopropyl-substituted ketones.

Aryl HalideBoronateCatalyst SystemProductYield (%)Reference
p-BromoacetophenonePhenyl DABO boronatePd(dba)₂ / (t-Bu)₃P·HBF₄4-Acetylbenzophenone85 acs.org
2-Bromoanthracene-9,10-dionePhenyl DABO boronatePd(dba)₂ / (t-Bu)₃P·HBF₄2-(Benzoyl)anthracene-9,10-dione44 nih.gov
3-Bromoindole (Boc-protected)Phenyl DABO boronatePd(dba)₂ / (t-Bu)₃P·HBF₄3-Benzoyl-1H-indole (Boc-protected)77 nih.gov
p-Bromoacetophenonem-Chlorophenyl DABO boronatePd(dba)₂ / (t-Bu)₃P·HBF₄4-Acetyl-3'-chlorobenzophenone83 nih.gov
p-Bromoacetophenone3-Thienyl DABO boronatePd(dba)₂ / (t-Bu)₃P·HBF₄1-(4-Acetylphenyl)-1-(thiophen-3-yl)methanone78 nih.gov

This table presents examples of carbonylative Suzuki-Miyaura couplings using various aryl DABO boronates, illustrating the general reactivity of this class of compounds.

Hydrolysis Pathways and Stability Considerations

A critical aspect of the chemistry of boronic acid derivatives is their stability towards hydrolysis. This compound exhibits enhanced hydrolytic stability compared to many other boronic esters, such as those derived from pinacol. sci-hub.seresearchgate.net This increased stability is a direct consequence of the intramolecular N→B dative bond. nih.govacs.org This coordination protects the electrophilic boron center from attack by water molecules.

The hydrolysis of a dioxazaborocane is a reversible equilibrium process that yields the corresponding boronic acid and diethanolamine. researchgate.netacs.org The position of this equilibrium is influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the dioxazaborocane ring. nih.govresearchgate.net For instance, the hydrolysis kinetics of dioxazaborocanes can be controlled over several orders of magnitude based on the steric effect of the substituent on the boron atom. nih.govresearchgate.net A bulkier substituent like isopropyl would be expected to influence the rate of hydrolysis.

Studies have shown that the hydrolysis of N-coordinated cyclic boronic diesters is significantly slower than that of conventional boronic esters. sci-hub.senih.gov For example, in a comparative study, the hydrolysis of a dioxazaborocane was found to be significantly less than that of other boronic ester complexes under similar conditions. rsc.org The stability is highest when the pKa values of the diethanolamine and the boronic acid are closely matched. nih.govresearchgate.net The hydrolysis pathway likely involves the protonation of the nitrogen or an oxygen atom, followed by the cleavage of a B-O bond, which disrupts the stable bicyclic structure.

Boronic Ester TypeHydrolytic StabilityKey Stabilizing FactorReference
DioxazaborocaneHighIntramolecular N→B coordination sci-hub.senih.govacs.org
Pinacol BoronateModerateSteric hindrance from methyl groups researchgate.net
Acyclic Boronic EsterLowLack of stabilizing structural features sci-hub.se

This table provides a comparative overview of the hydrolytic stability of different types of boronic esters.

Applications in Advanced Organic Synthesis

Reagent in Metal-Catalyzed Cross-Coupling Reactions

2-Isopropyl-1,3,6,2-dioxazaborocane and its analogues, often referred to as diethanolamine (B148213) (DEA) boronic esters or DABO boronates, are highly effective reagents in transition-metal-catalyzed cross-coupling reactions. nih.gov They function as stable, solid, and easily handleable surrogates for the often-unstable parent boronic acids. researchgate.netjyu.fi

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound is an excellent coupling partner. libretexts.org These dioxazaborocane adducts are air-stable, crystalline solids, which allows for more accurate stoichiometry and reproducibility in reactions compared to free boronic acids that can dehydrate to form cyclic trimers. nih.govthieme-connect.com They can be used directly in palladium-catalyzed coupling reactions, often in the presence of a protic co-solvent like water, which facilitates the slow in situ hydrolysis to release the active boronic acid. nih.govrsc.org

This approach has been successfully implemented in industrial settings for the synthesis of complex pharmaceutical intermediates. For instance, a diethanolamine boronic ester was selected as the key coupling partner in the manufacture of Lanabecestat, where its stability and crystallinity were advantageous for process control. jyu.fi Similarly, the isolation of a crystalline diethanolamine boronic ester intermediate was crucial for improving the efficiency and purity in the synthesis of AZD5718, a 5-lipoxygenase-activating protein inhibitor. thieme-connect.com This strategy reduced waste and cycle time significantly. thieme-connect.com

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions using dioxazaborocane derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Dioxazaborocane Derivatives

Aryl Halide Partner Boron Reagent Catalyst System Base Solvent Yield Ref
4-Bromoanisole Phenyl DABO boronate Pd(OAc)₂ / JohnPhos K₃PO₄ Dioxane/H₂O 94% nih.gov
1-Bromo-4-tert-butylbenzene Phenyl DABO boronate Pd(OAc)₂ / JohnPhos K₃PO₄ Dioxane/H₂O 95% nih.gov
2-Bromopyridine Phenyl DABO boronate Pd(OAc)₂ / JohnPhos K₃PO₄ Dioxane/H₂O 75% nih.gov

While palladium catalysis is dominant for C-C bond formation, copper-catalyzed reactions, particularly the Chan-Lam coupling, are pivotal for forming carbon-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgwikipedia.org In these reactions, the boronic acid derivative couples with an N-H, O-H, or S-H containing compound. jyu.fiorganic-chemistry.org this compound serves as a precursor to the isopropylboronic acid needed for these transformations.

The Chan-Lam coupling is advantageous as it can often be conducted in the open air at room temperature, providing a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgmdpi.com The reaction mechanism is believed to involve a Cu(III) intermediate which undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org This methodology is broadly applicable to a wide range of substrates including amines, anilines, amides, phenols, and thiols. jyu.fiorganic-chemistry.org While direct use of the dioxazaborocane in these couplings is less common than in Suzuki reactions, its role as a stable precursor to the boronic acid makes it an important part of the synthetic toolkit for these arylations. jyu.fi Nickel-based catalytic systems have also been developed as a cost-effective alternative for N-arylation reactions with arylboronic acids. organic-chemistry.org

Role as Protecting Groups for Boronic Acids

One of the most critical functions of the dioxazaborocane structure is to serve as a robust protecting group for the boronic acid moiety. researchgate.net Boronic acids themselves are susceptible to various decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation. nih.gov The formation of the bicyclic diethanolamine adduct via a transannular dative bond between the nitrogen and boron atoms significantly stabilizes the boronic acid. researchgate.net

This protection offers several key advantages:

Enhanced Stability: Dioxazaborocanes are typically stable, crystalline solids that can be stored for extended periods without degradation, unlike many free boronic acids. nih.gov

Facilitated Purification: Their crystallinity allows for purification by simple filtration or recrystallization, avoiding the need for chromatography which can be problematic for free boronic acids. thieme-connect.comacs.org

Orthogonality to Other Reactions: The protected boronic acid is unreactive under conditions where the free acid would decompose. A powerful example is the protection of a bromophenylboronic acid as its N-butyldiethanolamine adduct. This protection renders the boronate group inert to the harsh, basic conditions of lithium-halogen exchange, allowing for selective ortho-lithiation and subsequent reaction with electrophiles—a transformation impossible with the unprotected boronic acid. researchgate.net

Precursors for the Synthesis of Boronic Acids

The protective nature of the dioxazaborocane group is reversible, making these compounds excellent precursors for the controlled release of pure boronic acids. researchgate.net The boronic acid can be readily liberated from the diethanolamine adduct when needed. rsc.org

Deprotection is typically achieved by simple hydrolysis under mild aqueous acidic conditions. researchgate.netrsc.org Treatment with an acidic or buffered solution (e.g., a saturated solution of ammonium (B1175870) chloride) efficiently cleaves the B-O bonds of the chelate, and the protonated diethanolamine does not re-condense, allowing for the isolation of the pure boronic acid. rsc.orggoogle.com This "slow release" or "on-demand" generation of the boronic acid is also the principle behind its direct use in Suzuki-Miyaura couplings, where the aqueous basic conditions of the reaction facilitate the necessary hydrolysis in situ. nih.gov

Stereoselective Synthesis with Chiral Analogues

The diethanolamine scaffold of the dioxazaborocane can be modified to introduce chirality, opening pathways for stereoselective synthesis. By using an enantiomerically pure chiral diethanolamine derivative, a chiral dioxazaborocane can be formed. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions. researchgate.net

For example, vinyl dioxazaborocines prepared with chiral N-bridgehead substituents have been used to influence the stereochemistry of nitrile oxide and nitrone cycloadditions. researchgate.net In another elegant application, copper-catalyzed conjugate addition of Grignard reagents to chiral acryloyl dioxazaborocines, followed by oxidative cleavage of the boron, produced β-hydroxy esters with high levels of asymmetric induction (up to 81% ee). researchgate.net This demonstrates that the chiral environment created by the dioxazaborocane framework can effectively control the facial selectivity of reactions on an attached substrate.

Table 2: Chiral Dioxazaborocane Analogues in Synthesis

Chiral Auxiliary Resulting Chiral Boron Reagent Application Ref
Chiral N-substituted diethanolamine Chiral vinyl dioxazaborocine Asymmetric Nitrile Oxide Cycloaddition researchgate.net
Chiral N-substituted diethanolamine Chiral β-boronyl acrylate Asymmetric Cuprate Addition researchgate.net

Contributions to Advanced Materials Science

Design and Synthesis of Vitrimers

Vitrimers are a class of polymers that bridge the gap between thermoplastics and thermosets, exhibiting the reprocessability of the former and the robust mechanical properties of the latter. researchgate.net This is achieved through a network of dynamic covalent bonds that can rearrange at elevated temperatures without compromising the material's integrity. researchgate.netarizona.edu The dioxazaborocane moiety is a key functional group in the synthesis of these advanced materials.

Dioxazaborocane-based Covalent Adaptable Networks (CANs) are a prominent type of vitrimer where the dynamic chemistry of the dioxazaborocane linkage enables the material's unique properties. researchgate.netrsc.org These networks are synthesized by incorporating the dioxazaborocane structure into polymer chains, creating crosslinks that are stable under normal conditions but become reversible upon heating. arizona.edufrontierspecialtychemicals.com The synthesis often involves the reaction of polymers with pendant diethanolamine (B148213) groups with boronic acids or their esters, forming the characteristic dioxazaborocane ring. mdpi.com This internal B-N coordination bond is crucial, as it enhances the hydrolytic stability of the boronic ester linkage, a significant advantage over simpler boronic ester-based vitrimers. rsc.orgfrontierspecialtychemicals.com

The formation of these networks can be achieved through various polymerization techniques. One approach involves the polymerization of liquid epoxy resins with aliphatic amines in the presence of a diboronic ester, which leads to the in-situ formation of dioxazaborocane crosslinks. nih.govmdpi.com This method allows for the creation of thermoset materials with designed recyclability built into their molecular structure. mdpi.com

A key advantage of dioxazaborocane-based vitrimers is the ability to tune their properties by modifying the chemical structure. The kinetics of the bond exchange, which dictates the material's reprocessing temperature and stress relaxation rate, can be precisely controlled. For instance, compared to vitrimers based on dioxaborolane, dioxazaborocane vitrimers exhibit faster relaxation dynamics at high temperatures, making them more easily processable. researchgate.net

The mechanical properties of these vitrimers can also be tailored. Research has shown that the substituents on the boronic ester group significantly influence the material's characteristics. acs.org Electron-withdrawing groups tend to increase the Young's modulus and tensile strength, while electron-donating groups can lead to faster recycling processes due to lower binding strength and faster exchange kinetics. acs.org Furthermore, networks cross-linked with dioxazaborocanes can exhibit a significant acceleration in network relaxation time—by as much as four orders of magnitude—compared to other boronic acid-based systems, while maintaining comparable mechanical modulus. acs.org This allows for the design of materials that are both strong and readily processable.

Development of Recyclable Polymer Composites

The integration of 2-Isopropyl-1,3,6,2-dioxazaborocane and related structures into polymer composites is a significant step towards a circular economy for plastics. These materials are designed for disassembly, allowing for the recovery of valuable components.

Epoxy-Amine-Dioxazaborocane (EAD) network polymers are a class of recyclable thermosets developed to address the challenge of recycling high-performance materials like those used in wind turbine blades and aircraft components. ingentaconnect.com These materials are synthesized from common epoxy resins and aliphatic amines, with a boronic ester that forms dioxazaborocane crosslinks. nih.govmdpi.com This approach yields materials with a wide range of tunable physical properties, including the glass transition temperature (Tg). nih.govrsc.org

A notable feature of EAD polymers is their ability to be mechanically reprocessed through thermal methods, retaining their Young's modulus and ultimate tensile strength after recycling. nih.govmdpi.com This makes them suitable for demanding applications where both performance and sustainability are critical. ingentaconnect.com

A key innovation in EAD network polymers is the integrated chemoselective depolymerization process. ingentaconnect.com This allows for the chemical recycling of the thermoset, breaking it down into its constituent molecular building blocks for purification and reuse. mdpi.com The process is efficient and can be achieved under relatively mild conditions. nih.gov

The depolymerization is triggered by the addition of a competing diol, such as pinacol (B44631), or a mono-functional phenylboronic ester. nih.govmdpi.com These agents selectively break the dioxazaborocane crosslinks, causing the polymer network to dissolve. This targeted disassembly allows for the separation of the polymer matrix from reinforcing fibers (in the case of composites) and the recovery of the original monomers, enabling a closed-loop recycling system. researchgate.netingentaconnect.com

Sensing Materials

The unique electronic properties and reversible binding capabilities of the dioxazaborocane moiety are being harnessed for the development of advanced chemical sensors. While research is ongoing, the principles of boronic acid chemistry provide a strong basis for these applications.

Boronic acids are well-known for their ability to bind reversibly with diols, a characteristic that has been extensively used to create sensors for saccharides like glucose. researchgate.netingentaconnect.com The formation of the dioxazaborocane structure, with its internal B-N coordinate bond, enhances the stability of the boronic ester, making it a robust platform for sensor design. rsc.orgrsc.org This stability is particularly important for applications in aqueous environments. rsc.org

Fluorescent sensors based on boronic acids operate on principles such as photoinduced electron transfer (PET). In a typical design, a fluorophore is attached to the dioxazaborocane-containing molecule. The binding of an analyte, such as a saccharide or fluoride (B91410) ion, to the boron center alters the electronic properties of the system, leading to a change in fluorescence intensity—either turning it "on" or "off". nih.govingentaconnect.com Dioxazaborocane derivatives have been specifically investigated for the fluorescent detection of hydrogen peroxide, where the oxidative deprotection of the boronate leads to a luminescent signal. researchgate.net This demonstrates the potential for creating highly sensitive and selective sensors for a variety of important analytes. researchgate.net

Hydrogen Peroxide Sensing Mechanisms

The detection of hydrogen peroxide by materials incorporating this compound is predicated on the selective oxidation of the boronate ester. In its native state, the dioxazaborocane ring, containing the isopropyl group at the boron center, acts as a protecting group for a boronic acid. This structure is typically non-fluorescent or exhibits low fluorescence.

Upon exposure to hydrogen peroxide, a chemoselective oxidation reaction occurs at the carbon-boron bond. This process transforms the boronate ester into a corresponding alcohol and a borate (B1201080) species. This transformation is the key to the sensing mechanism. The change in the electronic nature of the substituent on an attached aromatic ring (fluorophore) due to this oxidation leads to a significant change in its fluorescent properties, often resulting in a "turn-on" or "turn-off" fluorescent response.

A detailed study on a closely related dioxazaborocane derivative provides insight into the molecular-level mechanism. rsc.org Spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS), has been employed to elucidate the transformation upon exposure to hydrogen peroxide. rsc.org For instance, ¹¹B NMR spectroscopy can confirm the change in the coordination and chemical environment of the boron atom, from the initial dioxazaborocane structure to the resulting borate. rsc.org

The general reaction can be depicted as follows:

Dioxazaborocane-Fluorophore (Low Fluorescence) + H₂O₂ → Alcohol-Fluorophore (High Fluorescence) + Borate

This mechanism provides high selectivity for hydrogen peroxide over other reactive oxygen species (ROS), which is a critical requirement for applications in complex biological or environmental systems. The stability of the dioxazaborocane ring in the absence of H₂O₂ ensures a low background signal, leading to a high signal-to-noise ratio upon detection.

Table 1: Spectroscopic Data for a Representative Dioxazaborocane Before and After Exposure to Hydrogen Peroxide

Spectroscopic TechniqueBefore H₂O₂ ExposureAfter H₂O₂ ExposureInference
¹¹B NMR Signal corresponding to tetracoordinated boron in the dioxazaborocane ring. rsc.orgShift in the signal indicating the formation of a borate species. rsc.orgConfirms the chemical transformation of the boron center.
Fluorescence Spectroscopy Low or baseline fluorescence intensity.Significant increase or decrease in fluorescence intensity.Indicates the modulation of the fluorophore's electronic state.

Fluorescence Quenching Phenomena

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. In the context of this compound-based sensors, quenching phenomena are integral to the signaling mechanism. The dioxazaborocane moiety, in its unreacted state, can act as a quencher for a tethered fluorophore.

The mechanism of quenching can be attributed to Photoinduced Electron Transfer (PET). In the ground state, the dioxazaborocane group can have a suitable redox potential to accept an electron from the excited state of the fluorophore. This non-radiative decay pathway effectively quenches the fluorescence, resulting in a "turn-off" state.

Upon reaction with hydrogen peroxide, the oxidation of the boron-carbon bond disrupts this PET process. The resulting alcohol and borate species are generally poor electron acceptors. Consequently, the excited fluorophore can no longer be quenched by the boronate group and returns to its ground state via the emission of a photon, leading to a "turn-on" of fluorescence.

The efficiency of the quenching is dependent on several factors, including the distance and orientation between the dioxazaborocane quencher and the fluorophore, as well as their respective energy levels. The design of sensors often involves careful selection of the fluorophore and the linker connecting it to the dioxazaborocane to optimize this quenching and subsequent "turn-on" response.

The relationship between quencher concentration and fluorescence intensity can often be described by the Stern-Volmer equation, providing a quantitative basis for the detection of hydrogen peroxide. chemmethod.com

Table 2: Key Parameters in Fluorescence Quenching for Sensory Applications

ParameterDescriptionRelevance to this compound Sensors
Quenching Efficiency The fraction of excited fluorophores that are deactivated by the quencher.A high quenching efficiency in the "off" state leads to a lower background signal and higher sensitivity.
Stern-Volmer Constant (Ksv) A measure of the quenching efficiency.A larger Ksv indicates more effective quenching and can be used to quantify the sensor's response to hydrogen peroxide. chemmethod.com
Photoinduced Electron Transfer (PET) The process of electron transfer from the excited fluorophore to the quencher.The primary mechanism by which the dioxazaborocane moiety quenches fluorescence.

Biological and Medicinal Research Avenues

Boron Neutron Capture Therapy (BNCT) Exploration

There is currently no specific research available that explores the use of 2-Isopropyl-1,3,6,2-dioxazaborocane as a boron delivery agent for Boron Neutron Capture Therapy (BNCT). BNCT is a targeted radiation therapy that requires the selective accumulation of boron-10 (B1234237) in tumor cells. While the development of effective boron delivery agents is a critical area of BNCT research, studies have historically focused on other molecules like boronophenylalanine (BPA) and sodium borocaptate (BSH), and more recently on various nanoparticles and other boron-rich compounds. The suitability of this compound for this application has not been investigated in published literature.

Investigation of Cytotoxic Effects on Cancer Cell Lines

Detailed studies on the cytotoxic effects of this compound on specific cancer cell lines are not present in the available scientific literature. While the broader class of organoboron compounds has been a subject of interest in oncology for their potential anti-cancer properties, this specific molecule has not been a focus of such investigations.

Disruption of Cellular Processes: Apoptosis and Cell Cycle Progression

Consequently, with no data on its cytotoxic effects, there is also no information regarding the potential mechanisms of action, such as the induction of apoptosis (programmed cell death) or the disruption of cell cycle progression in cancer cells.

Drug Delivery System Potential

The potential of this compound as a component of a drug delivery system has not been explored in the reviewed literature. Research into drug delivery systems often involves polymers, lipids, or nanoparticles designed to improve the solubility, stability, and targeted delivery of therapeutic agents. There is no indication that this compound has been considered for or incorporated into such systems.

Interaction with Biomolecules: Theoretical Modeling (e.g., insulin)

No theoretical modeling or experimental studies on the interaction between this compound and biomolecules like insulin (B600854) were found. Such studies are crucial for understanding the pharmacokinetics and potential biological targets of a compound, but they have not been conducted for this specific molecule.

Advanced Computational Chemistry and Theoretical Studies of 2 Isopropyl 1,3,6,2 Dioxazaborocane

The intricate electronic and structural properties of 2-isopropyl-1,3,6,2-dioxazaborocane, a member of the dioxazaborocane family, have been the subject of advanced computational and theoretical investigations. These studies, employing sophisticated quantum chemical methods, provide profound insights into the molecule's behavior, reactivity, and potential applications in chemical synthesis.

Future Research Directions and Unresolved Challenges

Expanding Synthetic Scope and Efficiency

While current synthetic methods for 2-isopropyl-1,3,6,2-dioxazaborocane and related MIDA esters are robust, there is always a need for greater efficiency and a broader synthetic scope. The development of a standardized, simple, and scalable process for diethanolamine (B148213) (DEA) boronic esters using environmentally sustainable solvents highlights a key direction for future work. sci-hub.se This approach, which can be telescoped from a boronic acid or ester solution, offers a model for developing more streamlined syntheses for a wider variety of dioxazaborocane derivatives. sci-hub.se

Future efforts should focus on:

Developing one-pot syntheses: Creating multi-gram scale, one-pot procedures for N-methyliminodiacetic acid (MIDA) boronate esters could significantly improve efficiency and yield. acs.org

Improving catalyst systems: Enhancing the efficiency of catalyst systems is crucial, particularly for challenging substrates like thiophene (B33073) monomers which are prone to protodeboronation. acs.org

Exploring new protecting groups: While MIDA has proven to be an excellent protecting group, the exploration of new N-coordinated boronate esters could lead to even more controlled polymerization and synthetic applications. acs.org

Deeper Understanding of Solution-State Structures and Reactivity

A more profound understanding of the solution-state structures and reactivity of 2-isopropyl-1,3,6,2-dioxazaborocanes is essential for optimizing their application and designing new reagents. The stability of these compounds is highly dependent on the solvent and pH. researchgate.netresearchgate.net

Key areas for future investigation include:

pH-dependent stability: Further studies are needed to quantify the association constants and pH profiles for a wider range of dioxazaborocane derivatives in aqueous solutions. researchgate.netresearchgate.net This knowledge is critical for applications in biological systems and for controlling reactivity in aqueous media.

NMR spectroscopic studies: Advanced NMR techniques, including 1H, 11B, and 13C NMR, can provide detailed insights into the solution-state structures and the equilibrium between different forms of the boronate esters. researchgate.netacs.orgrsc.org

Reactivity with various nucleophiles and electrophiles: A systematic investigation into the reactivity of this compound with a broad range of nucleophiles and electrophiles will help to fully map its synthetic potential. researchgate.netscholaris.ca

Addressing Discrepancies in Catalytic Activity Data

Discrepancies in the reported catalytic activity of dioxazaborocane-based reagents highlight the need for standardized reaction conditions and a more thorough understanding of the factors influencing their performance. The catalytic activity can be highly sensitive to the specific ligand, catalyst, and reaction conditions employed.

Future research should aim to:

Standardize reporting of catalytic data: The adoption of standardized protocols for evaluating and reporting catalytic activity would allow for more accurate comparisons between different studies.

Investigate the role of additives: The effect of additives, such as phosphine (B1218219) ligands and bases, on the catalytic cycle needs to be systematically studied to optimize reaction outcomes. acs.org

Elucidate the active catalytic species: Identifying the true active catalytic species generated from dioxazaborocane precursors under various reaction conditions is crucial for understanding the reaction mechanism and improving catalyst design. dur.ac.uk

Exploration of Novel Applications in Catalysis and Materials Science

The unique properties of this compound and its analogues open up exciting possibilities for new applications in both catalysis and materials science. Their stability and controlled reactivity make them ideal candidates for a variety of advanced applications. acs.org

Promising areas for future exploration include:

Controlled polymerization: The use of N-coordinated boronate esters as initiators or sacrificial groups for controlled polymerization techniques like Suzuki-Miyaura catalyst-transfer polycondensation holds great promise for the synthesis of well-defined polymers with novel properties. acs.org

Healable and reprocessable materials: The dynamic nature of the B-N bond in dioxazaborocanes can be exploited to create self-healing and reprocessable polymer resins. acs.org

Functional materials: The incorporation of dioxazaborocane moieties into polymer side chains can serve as reactive sites for post-polymerization modification, leading to the development of functional materials with tailored properties. acs.org

Hybrid materials: The synthesis of epoxy-amine-borate (EAB) hybrid materials has shown significant improvements in preventing solvent ingress, suggesting potential applications in coatings and sealants. researchgate.net

Advanced Mechanistic Studies on Biological Interactions

The biological activity of dioxazaborocane derivatives, particularly their potential as enzyme inhibitors, warrants further investigation through advanced mechanistic studies. Understanding how these compounds interact with biological targets at a molecular level is key to developing new therapeutic agents.

Future research in this area should focus on:

Identifying biological targets: Screening dioxazaborocane libraries against various biological targets will help to identify new potential applications in medicine.

Structure-activity relationship (SAR) studies: Systematic modification of the dioxazaborocane scaffold and analysis of the resulting changes in biological activity will provide valuable insights for the rational design of more potent and selective compounds.

X-ray crystallography and computational modeling: Determining the crystal structures of dioxazaborocane derivatives in complex with their biological targets can provide a detailed understanding of the binding interactions and guide further drug development efforts.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 2-Isopropyl-1,3,6,2-dioxazaborocane?

  • Methodological Answer : Synthesis typically involves boron-containing precursors and isopropylamine derivatives under inert conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on boron-11 (11^{11}B) and proton (1^{1}H) signals to confirm cyclic dioxazaborocane formation. For purity assessment, high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended. Orthogonal design methods can optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield .

Q. How does the stability of this compound vary under different experimental conditions?

  • Methodological Answer : Stability studies should follow a pre-test/post-test design with controlled variables (e.g., humidity, temperature, light exposure). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal degradation, while accelerated aging experiments under nitrogen or oxygen atmospheres reveal oxidative stability. Data contradictions (e.g., conflicting decomposition thresholds) require replication under identical conditions and meta-analysis of prior datasets .

Q. What analytical techniques are most reliable for detecting trace impurities in this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or electron capture detection (ECD) is effective for volatile impurities. For non-volatile residues, inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal contaminants. Cross-validation using multiple techniques (e.g., NMR, IR spectroscopy) ensures accuracy, especially when spectral overlaps occur .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretations for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or dynamic equilibria in solution. Employ variable-temperature NMR to identify conformational changes, and compare computational models (e.g., density functional theory, DFT) with experimental data. Systematic error analysis (e.g., calibration drift, baseline noise) and peer validation through blind testing are critical .

Q. What theoretical frameworks guide mechanistic studies of its reactivity in catalytic systems?

  • Methodological Answer : Link experiments to conceptual frameworks like molecular orbital theory or Lewis acid-base chemistry to explain boron’s electrophilic behavior. For example, Marcus theory can model electron-transfer kinetics in catalytic cycles. Epistemological alignment ensures methodological choices (e.g., in situ spectroscopy vs. computational simulations) align with the research objective .

Q. How can multi-variable experimental designs optimize its application in novel material synthesis?

  • Methodological Answer : Use factorial design to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for desired properties (e.g., porosity, conductivity). For complex systems, hybrid designs like Taguchi-orthogonal arrays balance efficiency and robustness .

Q. What methodologies address reproducibility challenges in scaled-up synthesis protocols?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Statistical process control (SPC) charts detect deviations during scale-up. The quadripolar model (theoretical, epistemological, morphological, technical) ensures holistic validation of each production stage .

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Combine life-cycle assessment (LCA) with atmospheric chemistry models to track pollutant fate. Laboratory simulations of photolytic/oxidative degradation under controlled humidity and UV exposure quantify persistent intermediates. Field studies using tracer techniques validate lab findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.